テストステロンヘミスクシネート

概要

説明

. テストステロン・スクシネートは、その独特の特性と効果により、さまざまな科学的および医学的用途に使用されています。

科学的研究の応用

Testosterone succinate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on cellular processes and gene expression.

Medicine: Investigated for its potential therapeutic uses in hormone replacement therapy and treatment of certain medical conditions.

Industry: Utilized in the development of pharmaceuticals and as a component in various industrial processes

作用機序

テストステロン・スクシネートは、標的組織の男性ホルモン受容体に結合することで効果を発揮します。 この結合は、男性性器の成長と発達、および二次性徴につながる遺伝子発現を誘導します。 この化合物は、ジヒドロテストステロン(DHT)またはエストラジオールに変換される場合もあり、異なる受容体と経路に作用します .

類似化合物:

- テストステロン・シпионаート

- テストステロン・エナントアート

- テストステロン・ウンデカノアート

比較: テストステロン・スクシネートは、コハク酸によるエステル化が独特であり、他のテストステロンエステルと比較して、溶解性、吸収性、作用持続時間に影響を与えます。 たとえば、テストステロン・シпионаートとテストステロン・エナントアートは、異なるエステル鎖を持ち、薬物動態と臨床用途にばらつきがあります .

生化学分析

Biochemical Properties

Testosterone Hemisuccinate interacts with various enzymes, proteins, and other biomolecules. It is involved in the biosynthesis of androgens, which are essential for the development and maintenance of specific reproductive tissues such as the testis, prostate, and seminal vesicle . The action of Testosterone Hemisuccinate in target cells depends on the amount of steroid that can penetrate into the cells, the extent of metabolic conversion within the cells, and the interactions with the receptor proteins .

Cellular Effects

Testosterone Hemisuccinate has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it modulates cardiac contraction and calcium homeostasis at the cellular level .

Molecular Mechanism

The mechanism of action of Testosterone Hemisuccinate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Testosterone Hemisuccinate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Testosterone Hemisuccinate vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Testosterone Hemisuccinate is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . In the human male, testosterone is the major circulating androgen, and more than 95% is secreted by the testis .

Transport and Distribution

Testosterone Hemisuccinate is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Testosterone Hemisuccinate and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路と反応条件: テストステロン・スクシネートは、テストステロンをコハク酸でエステル化することで合成されます。 この反応は通常、硫酸などの触媒を使用し、エステル結合の形成を確実にするために制御された温度条件下で行われます .

工業的生産方法: 工業的な設定では、テストステロン・スクシネートの生産には大規模なエステル化プロセスが関与します。 反応条件は、収率と純度を最大化するために最適化されています。 このプロセスには、再結晶またはクロマトグラフィー技術による最終生成物の精製が含まれ、不純物を除去します .

化学反応の分析

反応の種類: テストステロン・スクシネートは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、テストステロン・スクシネートをその酸化型に変換することを伴います。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して、テストステロン・スクシネートをテストステロンに戻すことができます。

置換: この反応は、ハロゲンまたはアルキル化剤などの試薬を使用して、テストステロン・スクシネートの官能基を別の基で置換することを伴います.

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、三酸化クロム; 酸性または塩基性条件。

還元: 水素化リチウムアルミニウム; 無水条件。

形成される主な生成物:

酸化: テストステロン・スクシネートの酸化誘導体。

還元: テストステロン。

置換: テストステロン・スクシネートの置換誘導体.

4. 科学研究への応用

テストステロン・スクシネートは、科学研究において幅広い用途を持ち、次のものを含みます。

化学: 有機合成における試薬として、および分析化学における標準物質として使用されます。

生物学: 細胞プロセスと遺伝子発現に対するその効果について研究されています。

医学: ホルモン補充療法および特定の病状の治療における潜在的な治療用途について調査されています。

類似化合物との比較

- Testosterone cypionate

- Testosterone enanthate

- Testosterone undecanoate

Comparison: Testosterone succinate is unique due to its esterification with succinic acid, which affects its solubility, absorption, and duration of action compared to other testosterone esters. For example, testosterone cypionate and testosterone enanthate have different ester chains, leading to variations in their pharmacokinetics and clinical applications .

特性

IUPAC Name |

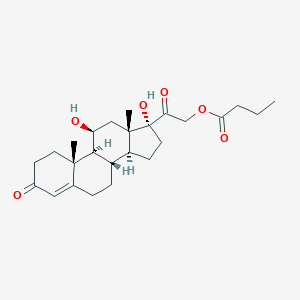

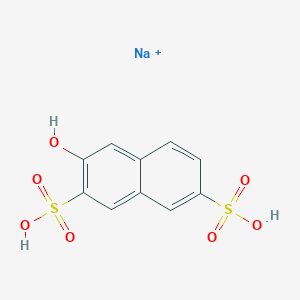

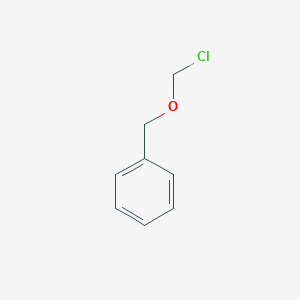

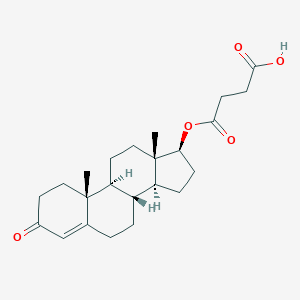

4-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O5/c1-22-11-9-15(24)13-14(22)3-4-16-17-5-6-19(23(17,2)12-10-18(16)22)28-21(27)8-7-20(25)26/h13,16-19H,3-12H2,1-2H3,(H,25,26)/t16-,17-,18-,19-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQNBXFUHQZFOE-VYAQIDIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC(=O)O)CCC4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC(=O)O)CCC4=CC(=O)CC[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966457 | |

| Record name | 4-Oxo-4-[(3-oxoandrost-4-en-17-yl)oxy]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-15-3 | |

| Record name | Testosterone 17-hemisuccinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone-17-succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone succinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08619 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Oxo-4-[(3-oxoandrost-4-en-17-yl)oxy]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyandrost-4-en-3-one hydrogen succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESTOSTERONE SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4114I54YIH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does testosterone hemisuccinate differ from testosterone in terms of its interaction with bacterial cells?

A: Testosterone hemisuccinate, a negatively charged derivative of testosterone, exhibits distinct interactions with bacterial cells compared to its parent compound. Studies have shown that the outer membrane of Gram-negative bacteria like Pseudomonas aeruginosa is significantly less permeable to testosterone hemisuccinate than to testosterone, which is strongly hydrophobic []. This difference in permeability suggests that the negative charge on testosterone hemisuccinate hinders its diffusion across the lipid bilayer of the bacterial outer membrane. Conversely, the uncharged testosterone molecule can readily penetrate the hydrophobic environment of the membrane. This finding highlights the importance of lipophilicity in determining a molecule's ability to traverse bacterial cell envelopes.

Q2: What structural modifications were made to testosterone to synthesize testosterone hemisuccinate, and how do these changes affect its properties?

A: Testosterone hemisuccinate is synthesized by esterifying the 17β-hydroxyl group of testosterone with succinic anhydride. This modification introduces a succinyl group, which contains a carboxylic acid moiety, onto the testosterone molecule []. The presence of this carboxylic acid group imparts a negative charge to testosterone hemisuccinate at physiological pH, making it more water-soluble than the highly hydrophobic testosterone. This increased water solubility can be advantageous for certain applications, such as formulating the compound for intravenous administration.

Q3: Can testosterone hemisuccinate be used as a probe to study the permeability of bacterial outer membranes?

A: Yes, testosterone hemisuccinate can serve as a valuable probe for investigating alterations in the outer membrane of Gram-negative bacteria []. By coupling its influx into the cell with the activity of an intracellular enzyme, 3-oxosteroid δ1-dehydrogenase, researchers can measure the diffusion rates of testosterone hemisuccinate across the bacterial membrane. This technique has been used to demonstrate that mutations affecting lipopolysaccharide structure or porin composition in P. aeruginosa lead to increased permeability to testosterone hemisuccinate []. Such studies highlight the utility of this compound in probing the barrier function of bacterial outer membranes.

Q4: Are there any documented applications of testosterone hemisuccinate in the development of radioimmunoassays?

A: Yes, testosterone hemisuccinate has been successfully employed in the development of radioimmunoassays (RIAs) for various hormones. For instance, researchers have synthesized a testosterone hemisuccinate-bovine serum albumin conjugate and used it to generate antiserum in rabbits []. This antiserum formed the basis of a specific RIA for measuring plasma 19-nortestosterone levels, demonstrating the feasibility of using testosterone hemisuccinate derivatives in immunoassay development.

Q5: How does the presence of testosterone hemisuccinate influence the catalytic activity of neocarzinostatin, an antitumor protein?

A: Studies have explored the interaction between testosterone hemisuccinate and neocarzinostatin, an enediyne antitumor antibiotic, to create hybrid biocatalysts. Researchers synthesized an iron(III)-porphyrin-testosterone conjugate and complexed it with a neocarzinostatin variant (NCS-3.24) []. This artificial metalloenzyme demonstrated catalytic activity in the chemoselective and enantioselective sulfoxidation of thioanisole by hydrogen peroxide. Molecular modeling studies suggested that the binding affinity of the conjugate to NCS-3.24 was enhanced by a synergistic interaction between the steroid moiety and the porphyrin macrocycle within the protein's binding site. This example highlights the potential of using testosterone hemisuccinate derivatives in the design of novel biocatalysts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。